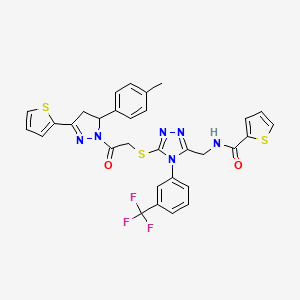
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C31H25F3N6O2S3 and its molecular weight is 666.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including:
- Thiophene and triazole rings , which are known for their diverse biological activities.
- A pyrazole moiety , which plays a significant role in anti-inflammatory and analgesic activities.
The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.
1. Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes some key findings:
The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, studies indicate that it may interfere with the PI3K/Akt pathway, commonly activated in various cancers.
2. Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.
Key Findings:
- The compound exhibited an IC50 value comparable to standard anti-inflammatory agents like diclofenac.
- It showed a marked reduction in inflammation markers in animal models of acute inflammation.
Study 1: Anticancer Efficacy in Xenograft Models
A study evaluated the compound's efficacy against human breast cancer xenografts in mice. Results indicated a substantial reduction in tumor volume compared to controls, suggesting potent in vivo activity.
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another investigation focused on the molecular mechanisms underlying its anti-inflammatory effects. The study revealed that the compound significantly inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.
特性
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N6O2S3/c1-19-9-11-20(12-10-19)24-16-23(25-7-3-13-43-25)38-40(24)28(41)18-45-30-37-36-27(17-35-29(42)26-8-4-14-44-26)39(30)22-6-2-5-21(15-22)31(32,33)34/h2-15,24H,16-18H2,1H3,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICEHHWYHXMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














